molecular formula C12H15NO5 B15243235 1-(4,5-Diethoxy-2-nitrophenyl)ethanone

1-(4,5-Diethoxy-2-nitrophenyl)ethanone

Cat. No.: B15243235
M. Wt: 253.25 g/mol
InChI Key: FKKPZCUAOMWHHD-UHFFFAOYSA-N
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Description

1-(4,5-Diethoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C12H15NO5 It is a derivative of acetophenone, where the phenyl ring is substituted with two ethoxy groups and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone typically involves the nitration of 4,5-diethoxyacetophenone. The process can be summarized as follows:

    Starting Material: 4,5-diethoxyacetophenone.

    Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the product.

    Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Diethoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 1-(4,5-Diethoxy-2-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4,5-Diethoxy-2-nitrophenyl)acetic acid.

Scientific Research Applications

1-(4,5-Diethoxy-2-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its derivatives are studied for their potential chemical reactivity and properties.

    Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological molecules. The ethanone group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(4,5-Diethoxy-2-aminophenyl)ethanone: The reduced form of 1-(4,5-Diethoxy-2-nitrophenyl)ethanone.

    4,5-Diethoxy-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanone group.

Uniqueness

This compound is unique due to the presence of both ethoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

1-(4,5-diethoxy-2-nitrophenyl)ethanone

InChI

InChI=1S/C12H15NO5/c1-4-17-11-6-9(8(3)14)10(13(15)16)7-12(11)18-5-2/h6-7H,4-5H2,1-3H3

InChI Key

FKKPZCUAOMWHHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)C)[N+](=O)[O-])OCC

Origin of Product

United States

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